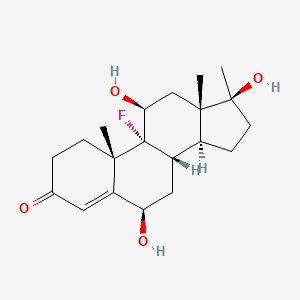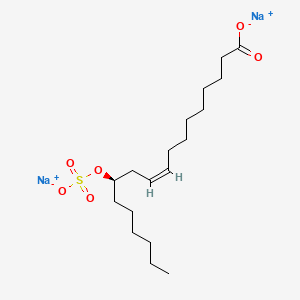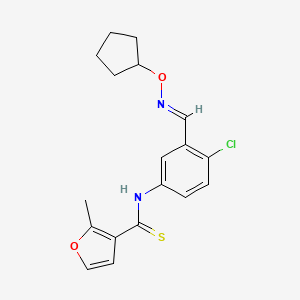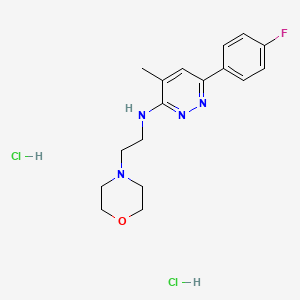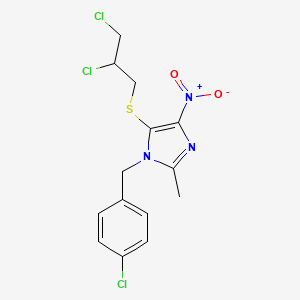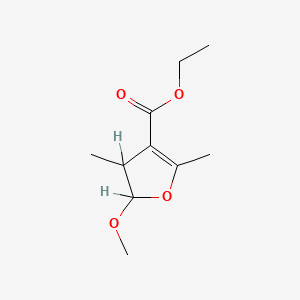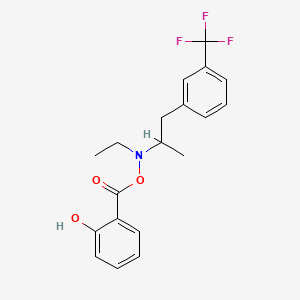
N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxybenzoyl group, and an ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzoic acid with ethylamine to form an intermediate, which is then reacted with alpha-methyl-3-(trifluoromethyl)benzeneethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methylbenzeneethanamine
- N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-methylbenzeneethanamine
Uniqueness
N-Ethyl-N-((2-hydroxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
94593-33-6 |
|---|---|
Formule moléculaire |
C19H20F3NO3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-hydroxybenzoate |
InChI |
InChI=1S/C19H20F3NO3/c1-3-23(26-18(25)16-9-4-5-10-17(16)24)13(2)11-14-7-6-8-15(12-14)19(20,21)22/h4-10,12-13,24H,3,11H2,1-2H3 |
Clé InChI |
PIPXHQYQFQCMCN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



